N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O3S/c1-14-5-8-21-18(9-14)25(31(23(33)13-35-25)17-4-2-3-15(26)10-17)24(34)30(21)12-22(32)29-20-11-16(27)6-7-19(20)28/h2-11H,12-13H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDOKGLBIUVKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorophenyl group, a thiazolidin moiety, and an acetamide functional group. Its molecular formula is , indicating the presence of fluorine atoms which are often associated with enhanced biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds containing similar structural features exhibit significant antitumor properties. For instance, in vitro assays have shown that derivatives of thiazolidin can inhibit the proliferation of various cancer cell lines. A study reported that compounds with similar scaffolds displayed IC50 values ranging from 4.87 µM to 15.01 µM against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound VII | A549 | 4.87 |
| Compound X | MCF-7 | 15.01 |
| Erlotinib (reference) | A549 | 29.83 |
Antibacterial Activity
Fluorinated compounds often exhibit antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. The compound's structural analogs have shown activity against various strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1.3 µM to 17.1 µM, indicating potent antibacterial effects .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell survival in bacteria and cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The presence of fluorine may enhance the generation of ROS in cells, contributing to cytotoxicity.
Case Studies
A notable case study involved the evaluation of a series of thiazolidin derivatives for their anticancer activity. Among them, one derivative showed an IC50 value of 0.065 µM against FLT3 receptor tyrosine kinase, highlighting its potential as a targeted therapy for certain leukemias .
Another study assessed the antibacterial efficacy of fluorinated imines and hydrazones, revealing that compounds with similar structural motifs exhibited significant inhibitory activity against Pseudomonas aeruginosa with IC50 values as low as 5.6 µM .
Scientific Research Applications
Biological Activities
Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various pathways. Specifically, they may target the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell survival and growth.
Antimicrobial Activity : The presence of indole and thiazolidine moieties suggests potential antimicrobial properties. Compounds in this class may disrupt bacterial cell wall synthesis or interfere with DNA replication processes.
Anti-inflammatory Effects : N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of various cancer cell lines. The results indicated significant reductions in cell viability at concentrations as low as 10 µM.
- Oxidative Stress Protection : Research highlighted that related compounds exhibited strong antioxidant activity in vitro. They reduced oxidative damage in human cell cultures exposed to hydrogen peroxide.
- Anti-inflammatory Potential : In animal models, derivatives with similar structures showed marked decreases in paw edema and inflammatory cytokines following administration.
Summary of Biological Activities
Q & A
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to predict CYP450 metabolism sites. Introduce electron-withdrawing groups (e.g., CF3) on vulnerable positions to block oxidative degradation .
- MD Simulations : Simulate compound stability in liver microsome models (GROMACS) to prioritize analogs with longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
